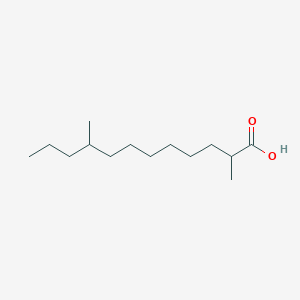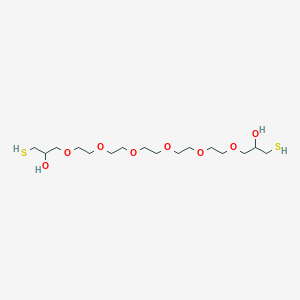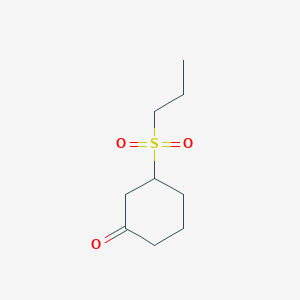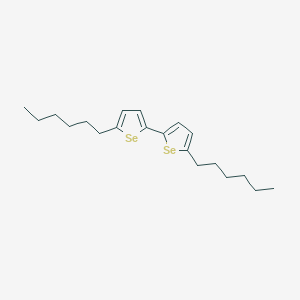
5,5'-Dihexyl-2,2'-biselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5’-Dihexyl-2,2’-biselenophene: is an organic compound belonging to the class of biselenophenes. It is characterized by the presence of two selenophene rings, each substituted with a hexyl group at the 5-position. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dihexyl-2,2’-biselenophene typically involves the following steps:
Double Friedel-Crafts Acylation: This method involves the acylation of selenophene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). .
Stille Coupling Reaction: Another common method is the Stille coupling reaction, where organotin compounds react with halogenated selenophenes in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 5,5’-Dihexyl-2,2’-biselenophene may involve large-scale Stille coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production rate and consistency of the
Properties
CAS No. |
188905-07-9 |
|---|---|
Molecular Formula |
C20H30Se2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-hexyl-5-(5-hexylselenophen-2-yl)selenophene |
InChI |
InChI=1S/C20H30Se2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
WALDUNYMSGZHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C([Se]1)C2=CC=C([Se]2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


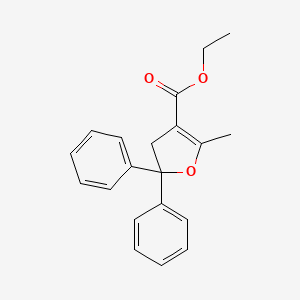
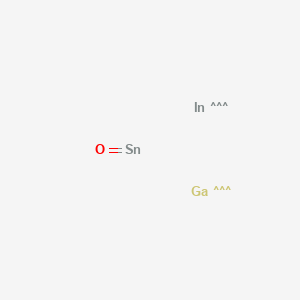
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

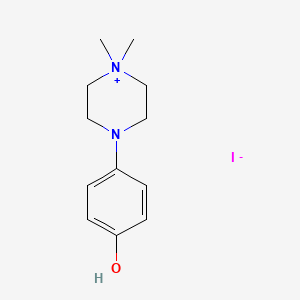
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)


![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
